molecular formula C19H19FN2O4S B11584160 Pyrrolidine-2-carboxylic acid, 1-(4-fluorobenzenesulfonyl)-, (4-acetylphenyl)amide

Pyrrolidine-2-carboxylic acid, 1-(4-fluorobenzenesulfonyl)-, (4-acetylphenyl)amide

Cat. No.: B11584160
M. Wt: 390.4 g/mol
InChI Key: YIWZVKDICYFQPL-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.

    Acetylation and Fluorination: The acetyl and fluorine groups can be introduced through standard acetylation and fluorination reactions, respectively.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a decrease in their activity.

    Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ACETYLPHENYL)-1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-ACETYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(4-ACETYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H19FN2O4S

Molecular Weight

390.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H19FN2O4S/c1-13(23)14-4-8-16(9-5-14)21-19(24)18-3-2-12-22(18)27(25,26)17-10-6-15(20)7-11-17/h4-11,18H,2-3,12H2,1H3,(H,21,24)

InChI Key

YIWZVKDICYFQPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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